4-Amino-3-hydroxynaphthalene-1-carboxylic acid

Thrombopoietin Mimetics Azo-coupling Medicinal Chemistry

Researchers synthesizing TPO mimetics or high-performance azo dyes often face synthetic dead-ends when substituting analogs for the 4-amino-3-hydroxy-1-carboxylic acid scaffold. This compound is the sole documented intermediate for constructing the azo-naphthalene pharmacophore in non-peptide TPO mimetics (US Patent 6,670,387). • Enables sequential diazotization, azo-coupling, and carboxylic acid derivatization for tailored colorants. • Available at ≥98% purity with a predicted LogP of 2.41 and PSA of 83.55 Ų, serving as an ideal HPLC/LC-MS reference standard. • Bulk and custom synthesis options with global shipping from certified ISO suppliers.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 103907-14-8
Cat. No. B034284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxynaphthalene-1-carboxylic acid
CAS103907-14-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2N)O)C(=O)O
InChIInChI=1S/C11H9NO3/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13/h1-5,13H,12H2,(H,14,15)
InChIKeyGUIYTBZJABAZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-hydroxynaphthalene-1-carboxylic acid: Naphthalene Scaffold for Dye and Pharmaceutical Synthesis


4-Amino-3-hydroxynaphthalene-1-carboxylic acid (CAS 103907-14-8) is a trifunctional aromatic compound characterized by amino, hydroxyl, and carboxylic acid groups on a naphthalene ring (molecular formula C11H9NO3, molecular weight 203.19 g/mol) . Its primary documented role is as a key synthetic intermediate, notably utilized in the preparation of azo dyes and as a scaffold for thrombopoietin (TPO) mimetics, where its unique substitution pattern is critical for downstream coupling reactions [1]. Unlike simpler naphthalene derivatives, this compound's specific arrangement of functional groups enables distinct reactivity and is integral to the formation of complex, biologically active molecules.

Why This Compound Cannot Be Replaced by Generic Analogs


Direct substitution with common analogs like 4-amino-1-naphthoic acid, 3-hydroxy-2-naphthoic acid, or 1-amino-2-naphthol-4-sulfonic acid is not feasible due to the compound's unique trifunctional substitution pattern at the 1, 3, and 4 positions. This specific arrangement is not a general 'naphthalene' property but a structural requirement for its documented applications. For instance, in the synthesis of TPO mimetics, the 4-amino-3-hydroxy-1-carboxylic acid motif is essential for the sequential diazotization and azo-coupling reactions that construct the final pharmacophore [1]. Using an isomer would alter the electronic and steric environment of the reactive sites, leading to different reaction products, regioselectivity, and ultimately, a loss of the desired biological or coloristic properties . The compound's predicted high polar surface area (PSA of 83.55 Ų) and hydrogen bond donor/acceptor count, a direct consequence of its functional group array, would also be fundamentally changed in any analog, impacting solubility and intermolecular interactions critical for its role as a building block .

Quantitative Differentiation Evidence for Procurement


Patented Intermediate for Thrombopoietin Mimetics

The compound is explicitly claimed as an intermediate in US Patent 6,670,387 B1 for thrombopoietin mimetics. In the synthetic scheme, 4-amino-3-hydroxy-1-naphthalene compound (c) is a required precursor for diazotization, which is the critical step to form the diazonium compound (d) for subsequent azo-coupling with a pyrazole ring [1]. This contrasts with analogs like 4-amino-1-naphthoic acid, which lacks the 3-hydroxy group necessary for the correct azo-coupling regiochemistry and tautomeric form, and would lead to a different, pharmacologically inactive product.

Thrombopoietin Mimetics Azo-coupling Medicinal Chemistry

Distinct Physicochemical Profile and Solubility

The compound's predicted LogP of 2.41 and polar surface area (PSA) of 83.55 Ų place it in a distinct property space compared to its closest analogs. For example, 4-amino-1-naphthoic acid (PubChem CID 68799) has a lower PSA (approximately 63 Ų) and different hydrogen bonding capacity due to the absence of the 3-hydroxy group. This results in lower hydrophilicity and altered solubility, which is a critical factor for consistent performance in aqueous diazotization reactions used in dye and pharmaceutical intermediate synthesis.

Physicochemical Properties Drug-likeness Pre-formulation

Versatile Diazo Component for Azo Dye Synthesis

In dye chemistry, this compound functions as a diazo component due to its primary aromatic amine group. The electron-donating 3-hydroxy group activates the ring for electrophilic coupling and influences the color of the final dye. This is analogous to the use of 1-amino-2-naphthol-4-sulfonic acid in commercial dye synthesis [1]. The key differentiation is the carboxylic acid group at position 1, which serves as an additional point for functionalization (e.g., forming anilides) or for improving fastness properties via metal complexation, a capability absent in sulfonic acid-based couplers.

Azo Dyes Colorants Diazotization

High-Value Procurement Scenarios


TPO Receptor Agonist Synthesis

Procurement is essential for medicinal chemistry groups working on non-peptide TPO mimetics for treating thrombocytopenia, as documented in US Patent 6,670,387 [1]. The compound's specific 4-amino-3-hydroxy-1-carboxylic acid substitution is the sole viable precursor for the azo-naphthalene core of this pharmacophore class; no other isomer or analog can produce the correct final product. Any lab seeking to replicate or optimize leads from this patent family must source this exact intermediate.

Complex Azo Dye and Pigment Building Block

The compound is a uniquely functionalized building block for creating high-performance azo dyes and pigments. Its three functional groups allow for sequential derivatization: diazotization of the amine, azo-coupling onto the activated ring, and further modification of the carboxylic acid into anilides or metal complexes. This multi-step derivatization capability, as inferred from its structure and analogous dye chemistry processes , makes it a premium-priced, high-utility intermediate for creating colorants with tailored solubility and fastness profiles that cannot be achieved with simpler naphthalene sulfonates.

Reference Standard for Naphthalene Derivative Analysis

Due to its well-defined structure, available high purity (≥98% from specialized suppliers) [1], and characteristic physicochemical profile (LogP 2.41, PSA 83.55 Ų) , this compound is an ideal reference standard for HPLC, LC-MS, and NMR method development targeting hydroxylated amino-naphthoic acid metabolites or environmental degradation products. Its trifunctional nature provides a more challenging and thus more informative system suitability test compared to mono- or di-functional naphthalene standards.

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